molecular formula C17H26O3 B12519340 10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one CAS No. 656835-44-8

10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one

Cat. No.: B12519340
CAS No.: 656835-44-8
M. Wt: 278.4 g/mol
InChI Key: KHWUKJALULROMM-UHFFFAOYSA-N
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Description

10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one is a sophisticated spirocyclic chemical building block designed for advanced synthetic organic chemistry research. Compounds featuring the dioxaspiro[5.5]undecane scaffold are highly valued in enantioselective synthesis, particularly for constructing complex natural products and chiral intermediates . The spirocyclic dioxolane ring system can serve as a protected carbonyl equivalent or a chiral auxiliary, enabling the stereocontrolled formation of tetrasubstituted stereocenters, which are common structural motifs in biologically active molecules . The specific substitution pattern on this compound, including the hexenyl side chain and the enone functionality, makes it a versatile precursor. The electron-rich alkene is a potential participant in palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) reactions, a powerful method for forming chiral carbon-carbon bonds . Meanwhile, the enone system offers a handle for further functionalization via nucleophilic addition or reduction. This combination of features makes this reagent a valuable asset for medicinal chemistry programs targeting the synthesis of novel therapeutic candidates and for methodological studies in catalysis. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

656835-44-8

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

8-hex-1-enyl-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-10-one

InChI

InChI=1S/C17H26O3/c1-4-5-6-7-8-14-9-15(18)11-17(10-14)12-19-16(2,3)20-13-17/h7-9H,4-6,10-13H2,1-3H3

InChI Key

KHWUKJALULROMM-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC1=CC(=O)CC2(C1)COC(OC2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one typically involves multiple steps, starting from readily available precursors. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction is carried out using but-3-en-1-ol and a suitable acid catalyst, such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield saturated hydrocarbons.

Scientific Research Applications

10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound A : 3-Ethyl-8,11(or 9,11)-dimethyl-2,4-dioxaspiro[5.5]undec-8-ene ()
  • Key similarities :
    • Shares the spiro[5.5]undecane core with 2,4-dioxa rings.
    • Contains alkyl substituents (ethyl and methyl groups).
  • Key differences: Lacks the enone group; instead, it has a non-conjugated double bond (undec-8-ene). Simpler substituents (ethyl vs. hexenyl) reduce molecular weight (210.32 g/mol vs. ~266.34 g/mol for the target compound).
  • Implications: The absence of an enone in Compound A limits its reactivity compared to the target compound. Ethyl/methyl substituents may enhance volatility and organic solubility, as noted for similar spiroethers .
Compound B : (8S,10S)-8-Ethoxycarbonyl-10-propyl-1,5-dioxa-9-azaspiro[5.5]undecane ()
  • Key similarities :
    • Spiro[5.5] framework with heteroatoms (1,5-dioxa and 9-aza).
  • Key differences: Contains a nitrogen atom (aza group) and an ethoxycarbonyl ester.
  • Ester functionality may confer hydrolytic instability under acidic/basic conditions .
Compound C : 1,3-Dioxa-4-azaspiro[5.5]undec-4-en-2-one,5-ethoxy- ()
  • Key similarities :
    • Spiro[5.5] system with mixed heteroatoms (dioxa and aza).
  • Key differences :
    • Includes a lactam (cyclic amide) and ethoxy group.
    • Unsaturation is localized in the aza ring (undec-4-en-2-one).
  • Ethoxy substituents may improve solubility in polar aprotic solvents .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Comparable Spiro[5.5] Compounds
Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₇H₂₄O₃ (est.) C₁₃H₂₂O₂ C₁₄H₂₅NO₄ C₁₀H₁₅NO₄
Molecular Weight ~266.34 g/mol 210.32 g/mol ~285.34 g/mol 213.23 g/mol
Functional Groups Enone, ethers, hexenyl Alkene, ethers Ester, aza, ethers Lactam, ethoxy, ethers
Reactivity High (enone-mediated) Moderate (alkene) Low (ester hydrolysis) Moderate (lactam ring)
Solubility Likely lipophilic Organic-soluble Polar solvent-compatible Polar/moderate solubility

Biological Activity

10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 656835-38-0
Molecular Formula C17H28O3
Molecular Weight 280.4 g/mol
IUPAC Name 10-hex-1-enyl-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-one
LogP 3.58

Synthesis

The synthesis of 10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one typically involves multi-step organic reactions starting from simpler precursors. Key steps include:

  • Formation of the Spirocyclic Core : This is achieved through cyclization reactions.
  • Alkylation : The hex-1-enyl group is introduced via alkylation reactions.
  • Reaction Conditions : Strong bases and controlled temperatures are often required to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions can modulate several biochemical pathways, which may lead to therapeutic effects in various conditions.

In Vitro Studies

While direct studies on 10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one are scarce, related compounds have demonstrated significant biological activities:

  • Ulinastatin (2,4-Dioxaspiro[5.5]undec-8-en) : A serine protease inhibitor that has been studied for its ability to reduce the activity of trypsin and other enzymes involved in inflammatory processes .
  • Serine Protease Inhibition : Similar compounds have been shown to modulate protease activity effectively in various pathological conditions such as pancreatitis and sepsis .

Comparative Analysis with Similar Compounds

The following table compares 10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one with structurally similar compounds:

Compound NameStructure TypeKey Features
10-(Hex-1-EN-1-YL)-3,3-dimethyl...SpirocyclicPotential serine protease inhibition
Ulinastatin (2,4-Dioxaspiro)GlycoproteinInhibits multiple serine proteases
SerpinProteinBroad-spectrum serine protease inhibition
Tryptase InhibitorsSmall MoleculesTarget specific serine proteases like tryptase

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